molecular formula C11H10Br2N2O3 B12578616 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester

Cat. No.: B12578616
M. Wt: 378.02 g/mol
InChI Key: CDXXTDQJDMWBEL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester is a complex organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with various substituents such as bromine, methoxy, and ester groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Bromine: Bromination reactions are carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen-containing groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, dimethyl sulfate for methylation, and sulfuric acid for esterification. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, the compound can disrupt signaling pathways that are crucial for tumor growth and survival . This inhibition leads to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester can be compared with other pyrrolopyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H10Br2N2O3

Molecular Weight

378.02 g/mol

IUPAC Name

methyl 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H10Br2N2O3/c1-17-7-3-4-14-10-8(7)9(13)6(5-12)15(10)11(16)18-2/h3-4H,5H2,1-2H3

InChI Key

CDXXTDQJDMWBEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(N(C2=NC=C1)C(=O)OC)CBr)Br

Origin of Product

United States

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